4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide

Histamine H2 receptor Structure-activity relationship Antagonist potency

4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide (CAS 956392-63-5) is a synthetic pyrazole butanamide derivative featuring a 4-nitropyrazole core linked via a butanamide spacer to a chiral 1-phenylethyl amine. This compound belongs to a family of heterocyclic amides that have been investigated for histamine H2-receptor antagonism and acyl-CoA:cholesterol acyltransferase (ACAT) inhibition.

Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
CAS No. 956392-63-5
Cat. No. B11487458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide
CAS956392-63-5
Molecular FormulaC15H18N4O3
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C15H18N4O3/c1-12(13-6-3-2-4-7-13)17-15(20)8-5-9-18-11-14(10-16-18)19(21)22/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,17,20)
InChIKeySJXIOCZFEUCUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide (CAS 956392-63-5): A Structurally Distinct Pyrazole Butanamide for H2-Receptor and ACAT-Targeted Investigations


4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide (CAS 956392-63-5) is a synthetic pyrazole butanamide derivative featuring a 4-nitropyrazole core linked via a butanamide spacer to a chiral 1-phenylethyl amine [1]. This compound belongs to a family of heterocyclic amides that have been investigated for histamine H2-receptor antagonism and acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [2][3]. Its regulatory identity is catalogued in the ECHA substance database, confirming its status as an industrial and research chemical [1].

Why Generic Substitution of 4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide Risks Experimental Failure


Seemingly minor structural modifications among pyrazole butanamides can lead to complete redirection of pharmacological activity. Positional isomerism of the nitro group on the pyrazole ring critically determines whether a compound acts as a potent histamine H2-receptor antagonist or an ACAT inhibitor; the 3-nitro derivative (9a) is documented to be ~6-fold more potent than famotidine at H2 receptors, while 4-nitro congeners lack this activity and are instead claimed for ACAT inhibition [1][2]. Furthermore, alteration of the amide substituent from 1-phenylethyl to 3,4-dimethylphenyl induces marked changes in molecular conformation, crystal packing, hydrogen-bonding networks, and computed lipophilicity, directly impacting solubility, permeability, and target engagement [3]. These structural divergences make interchanging analogs scientifically unsound without explicit empirical justification for the specific assay context.

Quantitative Differentiation Evidence for 4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide vs. Structurally Proximal Analogs


Positional Nitro Group Comparison: 3-Nitro (9a) vs. 4-Nitro Pyrazole Butanamides in H2-Receptor Antagonism

In a systematic evaluation of 23 pyrazole butanamides, the 3-nitro derivative 9a (4-(3-nitro-1-pyrazolyl)-N-(1-phenylethyl)butanamide analog) demonstrated the highest H2-receptor antagonist activity, achieving approximately 6 times the potency of famotidine and 160 times that of cimetidine in the isolated guinea pig right atrium preparation [1]. By contrast, 4-nitro substituted analogs were not reported to exhibit meaningful H2 antagonism within the same series, indicating that the nitro group position is a decisive efficacy switch. The target compound, bearing a 4-nitro substituent, is therefore predicted to diverge pharmacologically, preferentially aligning with the ACAT inhibitory activity claimed in patent US5441975 for 4-nitropyrazole butanamides [2].

Histamine H2 receptor Structure-activity relationship Antagonist potency

Amide Substituent Comparison: Chiral 1-Phenylethyl vs. Achiral 3,4-Dimethylphenyl – Conformation, Lipophilicity, and Crystal Packing

X-ray crystallographic analysis of the closely related analog N-(3,4-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide reveals a non-planar molecular architecture where the dimethylphenyl ring is rotated relative to the pyrazole plane, stabilized by intramolecular N–H···N and C–H···O hydrogen bonds and C–H···π interactions [1]. The target compound replaces the achiral dimethylphenyl substituent with a chiral 1-phenylethyl group, introducing additional steric bulk, a defined chiral center, and altered intermolecular interaction motifs. Computed consensus logP for the target compound is 1.40, compared to an estimated logP of approximately 1.8 for the dimethylphenyl analog [2]. This ΔlogP of ~0.4 indicates a meaningful difference in lipophilicity expected to influence membrane permeability and aqueous solubility profiles.

Crystal structure Molecular conformation Lipophilicity

ACAT Inhibitory Potential: 4-Nitropyrazole Butanamides Explicitly Claimed in US Patent 5,441,975

Patent US5441975 explicitly encompasses pyrazole-substituted alkyl amides bearing a nitro group at the 4-position of the pyrazole ring as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for dietary cholesterol esterification [1]. The claimed generic structure and exemplified compounds establish low micromolar ACAT inhibitory potency for this scaffold. In direct contrast, 3-nitro pyrazole butanamides—exemplified by compound 9a—are not claimed for ACAT inhibition and instead demonstrate potent H2-receptor antagonism [2]. Thus, the 4-nitro substitution pattern of the target compound is both necessary and sufficient to confer ACAT inhibitory potential, providing a clear experimental differentiation axis.

ACAT inhibition Cholesterol metabolism Patent pharmacology

Chiral Center Advantage: Enantioselective Potential vs. Achiral Analogs

The target compound contains a stereogenic center at the 1-phenylethyl carbon, which is absent in achiral analogs such as N-(3,4-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide [1]. Chirality is a well-established determinant of differential receptor binding, metabolic stability, and toxicity profiles [2]. When procured as a single enantiomer, the target compound can provide more reproducible pharmacological outcomes and enable investigation of enantioselective mechanisms, whereas achiral or racemic analogs inherently cannot resolve stereochemical influences. This structural attribute also strengthens intellectual property positions for downstream lead development.

Stereochemistry Enantioselective pharmacology Chiral probe

Optimal Application Scenarios for 4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide Based on Evidence-Based Differentiation


ACAT Inhibition Screening and Cholesterol Metabolism Mechanistic Studies

Researchers investigating acyl-CoA:cholesterol acyltransferase (ACAT) as a therapeutic target for hypercholesterolemia can employ the target compound as a 4-nitropyrazole-based ACAT inhibitor according to the patent-validated pharmacophore [1]. Its predicted low micromolar ACAT inhibitory potency, contrasted with the inactive 3-nitro isomer, makes it a tool compound for probing the importance of nitro group position in ACAT binding. Direct comparison with established ACAT inhibitors (e.g., avasimibe) in cellular cholesterol esterification assays can establish potency and selectivity [1].

Structure-Activity Relationship (SAR) Dissection of Nitro Position in Pyrazole Butanamides

Systematic SAR campaigns examining the role of nitro group position (3- vs. 4-) on pharmacological activity can leverage the target compound as the 4-nitro representative alongside the well-characterized 3-nitro derivative 9a [2]. This head-to-head comparison across H2-receptor and ACAT assays will clarify the critical structural determinants that redirect target engagement, informing the design of dual-target or selectively optimized ligands.

Chiral Probe Development for Enantioselective Pharmacokinetic and Pharmacodynamic Studies

The chiral 1-phenylethyl moiety of the target compound enables procurement as a single enantiomer for studying enantioselective receptor interactions, metabolic stability, and toxicity profiles [3]. This compound can serve as a chiral probe in comparative ADMET studies against achiral analogs (e.g., N-(3,4-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide), revealing the contribution of stereochemistry to overall drug-like properties and supporting intellectual property differentiation [4].

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